molecular formula C9H17NO4S B12857187 4-(2-Hydroxy-3-methoxypropyl)thiomorpholine-3-carboxylic acid

4-(2-Hydroxy-3-methoxypropyl)thiomorpholine-3-carboxylic acid

Cat. No.: B12857187
M. Wt: 235.30 g/mol
InChI Key: NOPAXMGBVRCMHP-UHFFFAOYSA-N
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Description

4-(2-Hydroxy-3-methoxypropyl)thiomorpholine-3-carboxylic acid is a heterocyclic compound containing nitrogen and sulfur. It is a derivative of thiomorpholine, which is known for its applications in various chemical and pharmaceutical processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Hydroxy-3-methoxypropyl)thiomorpholine-3-carboxylic acid typically involves the reaction of thiomorpholine with appropriate reagents to introduce the hydroxy and methoxypropyl groups. One common method is the reaction of thiomorpholine with 2-hydroxy-3-methoxypropyl chloride under basic conditions to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

4-(2-Hydroxy-3-methoxypropyl)thiomorpholine-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or amines .

Scientific Research Applications

4-(2-Hydroxy-3-methoxypropyl)thiomorpholine-3-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2-Hydroxy-3-methoxypropyl)thiomorpholine-3-carboxylic acid involves its interaction with specific molecular targets. The hydroxy and methoxypropyl groups can form hydrogen bonds with target molecules, while the thiomorpholine ring can interact with hydrophobic regions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-Hydroxy-3-methoxypropyl)thiomorpholine-3-carboxylic acid is unique due to the presence of both hydroxy and methoxypropyl groups, which enhance its solubility and reactivity. The sulfur atom in the thiomorpholine ring also contributes to its distinct chemical properties .

Properties

Molecular Formula

C9H17NO4S

Molecular Weight

235.30 g/mol

IUPAC Name

4-(2-hydroxy-3-methoxypropyl)thiomorpholine-3-carboxylic acid

InChI

InChI=1S/C9H17NO4S/c1-14-5-7(11)4-10-2-3-15-6-8(10)9(12)13/h7-8,11H,2-6H2,1H3,(H,12,13)

InChI Key

NOPAXMGBVRCMHP-UHFFFAOYSA-N

Canonical SMILES

COCC(CN1CCSCC1C(=O)O)O

Origin of Product

United States

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